Indeloxazine Hydrochloride

Cerebral Ischemia Neuroprotection Hypoxia

Procure Indeloxazine hydrochloride (Purity: ≥98%) for neuroscience research. Its unique, integrated pharmacology—combining NE reuptake inhibition, 5-HT release, and NMDA antagonism—cannot be replicated by standard SSRIs or NRIs. Ideal for stroke recovery and neuroprotection models. Global suppliers stock qualified material for in vivo and in vitro applications.

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
CAS No. 65043-22-3
Cat. No. B1671869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeloxazine Hydrochloride
CAS65043-22-3
Synonyms2-(7-indenyloxymethyl)morpholine
AS1069562
indeloxazine
indeloxazine hydrochloride
indeloxazine hydrochloride, (+)-isomer
indeloxazine, (+)-isomer
YM 08054-1
YM-08054-1
Molecular FormulaC14H18ClNO2
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESC1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl
InChIInChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H
InChIKeyKEBHLNDPKPIPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Indeloxazine Hydrochloride (CAS 65043-22-3): A Multimodal Cerebral Activator with Differentiated Monoaminergic and Metabolic Actions


Indeloxazine hydrochloride (CI-874, YM-08054) is a racemic morpholine derivative that functions as a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor with an additional serotonin-releasing property and NMDA receptor antagonism [1]. Approved in Japan for treating cerebrovascular disease-related emotional disturbances since 1988, it is classified as a "cerebral activator" and non-anticholinergic antidepressant [2]. Preclinical and clinical evidence supports neuroprotective, nootropic, anticonvulsant, and antidepressant-like effects, with a pharmacological signature that diverges meaningfully from selective monoamine reuptake inhibitors and tricyclic antidepressants [3].

Why Generic SNRI Substitution Fails for Indeloxazine Hydrochloride: Unique Pharmacological Signature Precludes Interchangeability


Indeloxazine hydrochloride cannot be considered a simple substitute for other serotonin-norepinephrine reuptake inhibitors (SNRIs) or selective monoamine uptake inhibitors due to its uniquely integrated pharmacological profile. Unlike selective NE reuptake inhibitors (maprotiline, viloxazine) or selective 5-HT reuptake inhibitors (citalopram, alaproclate, zimeldine) which fail to exhibit anti-hypoxic/anti-ischemic properties, indeloxazine demonstrates robust protective effects in cerebral energy metabolism and hypoxic models [1]. Furthermore, its dual mechanism—combining reuptake inhibition with 5-HT release enhancement and NMDA antagonism—yields a broader central nervous system (CNS) facilitatory profile than any single-mechanism comparator [2]. Substitution with other monoaminergic agents risks loss of the cerebral metabolic enhancement, neuroprotection, and pro-cognitive effects that define indeloxazine's clinical utility in cerebrovascular and depressive disorders [3].

Indeloxazine Hydrochloride: Quantifiable Comparative Evidence for Scientific Selection


Anti-Hypoxic and Anti-Ischemic Potency: Indeloxazine vs. Selective Monoamine Uptake Inhibitors

Indeloxazine hydrochloride exhibits significant anti-hypoxic and anti-ischemic activities that are absent in selective norepinephrine reuptake inhibitors (maprotiline, viloxazine) and selective serotonin reuptake inhibitors (citalopram, alaproclate, zimeldine). In hypoxic mouse models, indeloxazine prolonged survival time, whereas maprotiline, viloxazine, citalopram, alaproclate, and zimeldine failed to show any protective effect [1]. Furthermore, indeloxazine increased brain ATP and glucose levels without affecting lactate, indicating a facilitation of cerebral energy metabolism that is mechanistically distinct from simple monoamine uptake inhibition [1].

Cerebral Ischemia Neuroprotection Hypoxia

Cerebral Activating Properties: Indeloxazine vs. Its Optical Isomers

Indeloxazine hydrochloride (racemate) demonstrates equipotent cerebral activating activity to its (-)-isomer and approximately 3-fold greater potency than its (+)-isomer. In EEG desynchronization studies in mature and aged rats, and in accelerating recovery of consciousness after concussive head trauma in mice, indeloxazine was equipotent to the (-)-isomer, while the (+)-isomer showed about 3 times less potent activity [1]. Notably, the (-)-isomer exhibited approximately 25-30 times greater potency in inhibiting [14C]norepinephrine uptake compared to the (+)-isomer, whereas all three forms were equipotent in inhibiting [14C]5-HT uptake [1].

Cerebral Activation EEG Learning and Memory

Neurochemical Profile: Indeloxazine vs. Amitriptyline

Indeloxazine hydrochloride demonstrates a balanced dual-action neurochemical profile with a distinct advantage over amitriptyline in enhancing serotonin release. In rat cortical synaptosomes, indeloxazine significantly enhanced spontaneous [3H]serotonin release at concentrations of 10-1000 nM, whereas amitriptyline showed a much weaker effect on extracellular serotonin levels [1]. Both compounds increased extracellular norepinephrine comparably, but indeloxazine's superior serotonergic enhancement is attributed to its additional serotonin-releasing property beyond reuptake inhibition [1]. Binding affinity studies revealed indeloxazine's Ki values of 22.1 nM for [3H]citalopram binding sites (SERT) and 18.9 nM for [3H]nisoxetine binding sites (NET) in rat cerebral cortex membranes [1].

Antidepressant Monoamine Release Microdialysis

Clinical Efficacy in Ischemic Stroke Recovery: Indeloxazine vs. Placebo

In a double-masked, placebo-controlled clinical study of 65 Korean patients with ischemic stroke (1-3 months post-stroke), indeloxazine hydrochloride (20 mg three times daily for 3 months) produced significant improvement in mental symptoms compared to placebo [1]. While both groups showed spontaneous improvement in Mini Mental State Examination scores and activities of daily living, only the indeloxazine-treated group demonstrated significant improvement from baseline in total mental symptoms, including emotional disturbance, spontaneity, impaired intelligence and mental function, abnormal behavior, and sleep disturbance [1]. Specifically, a significant difference was observed between the two groups in improvement of spontaneity and impaired intelligence/mental function [1].

Ischemic Stroke Rehabilitation Cognitive Function

Optimal Research and Industrial Applications for Indeloxazine Hydrochloride Based on Comparative Evidence


Cerebral Ischemia and Stroke Recovery Research

Indeloxazine hydrochloride is particularly suited for preclinical and clinical studies investigating post-stroke cognitive and emotional recovery. Unlike selective monoamine reuptake inhibitors which lack anti-hypoxic/anti-ischemic activity, indeloxazine prolongs survival in hypoxic models and enhances cerebral energy metabolism (increased brain ATP/glucose) [1]. Its demonstrated clinical efficacy in improving spontaneity and cognitive function in ischemic stroke patients provides a translational bridge for mechanistic studies and therapeutic development [2].

Antidepressant Mechanism Studies Requiring Dual SERT/NET Inhibition with 5-HT Release Enhancement

For researchers investigating antidepressant mechanisms beyond simple reuptake inhibition, indeloxazine offers a differentiated tool compound. It exhibits balanced nanomolar affinity for both SERT (Ki = 22.1 nM) and NET (Ki = 18.9 nM) while additionally enhancing serotonin release—a property that distinguishes it from amitriptyline, which shows much weaker serotonergic effects [3]. This profile supports studies of monoaminergic synergy and 5-HT release-dependent behaviors.

Cerebral Activation and Cognitive Enhancement Studies

Indeloxazine's cerebral activating properties, demonstrated through EEG desynchronization and accelerated recovery from concussion, make it a valuable reference compound for studying arousal and cognitive facilitation mechanisms [4]. Its ability to enhance acetylcholine release in frontal cortex via 5-HT4 receptor activation further supports applications in cholinergic-cognitive interaction research [5].

Stereochemical Selectivity Studies in CNS Pharmacology

The differential pharmacological activity of indeloxazine's optical isomers provides a well-characterized system for investigating stereochemical determinants of CNS drug action. The (-)-isomer is 25-30 times more potent than the (+)-isomer at inhibiting NE uptake and approximately 3-fold more potent in cerebral activating assays [4], enabling studies of enantiospecific target engagement and functional outcomes.

Technical Documentation Hub

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